

Application Notes & Protocols: Characterization of 8-Bromo-5-methoxy-1,6-naphthyridine

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Compound of Interest

Compound Name: 8-Bromo-5-methoxy-1,6-naphthyridine

Cat. No.: B2692204

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analytical methods for the characterization of **8-Bromo-5-methoxy-1,6-naphthyridine**, a key intermediate in pharmaceutical synthesis. The following protocols are designed to ensure accurate and reproducible results for identity, purity, and structural confirmation.

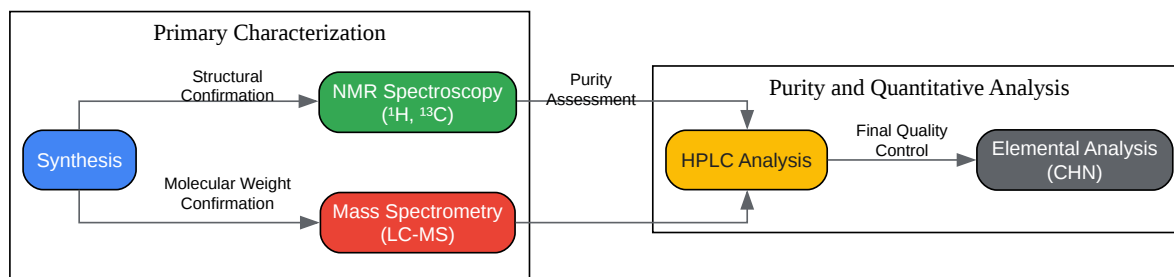
Overview and Physicochemical Properties

8-Bromo-5-methoxy-1,6-naphthyridine is a heterocyclic compound with the molecular formula $C_9H_7BrN_2O$. Its characterization is crucial for quality control and regulatory submissions in drug development.

Property	Value
Molecular Formula	$C_9H_7BrN_2O$
Molecular Weight	239.07 g/mol
CAS Number	917474-63-6
Appearance	Off-white to pale yellow solid

Analytical Characterization Workflow

The following diagram outlines the standard workflow for the complete analytical characterization of **8-Bromo-5-methoxy-1,6-naphthyridine**.



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Caption: Workflow for the characterization of **8-Bromo-5-methoxy-1,6-naphthyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of **8-Bromo-5-methoxy-1,6-naphthyridine**.

Experimental Protocol: ¹H and ¹³C NMR

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃).
- Instrument: A 400 MHz (or higher) NMR spectrometer.
- Parameters for ¹H NMR:
 - Pulse Program: Standard single pulse
 - Number of Scans: 16
 - Acquisition Time: ~3 seconds

- Relaxation Delay: 1 second
- Parameters for ^{13}C NMR:
 - Pulse Program: Proton-decoupled
 - Number of Scans: 1024
 - Acquisition Time: ~1.5 seconds
 - Relaxation Delay: 2 seconds
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. Calibrate the spectra using the residual solvent peak (CDCl_3 : $\delta\text{H} = 7.26$ ppm, $\delta\text{C} = 77.16$ ppm).

Expected NMR Data

^1H NMR (400 MHz, CDCl_3)	^{13}C NMR (101 MHz, CDCl_3)
Chemical Shift (δ) / ppm	Multiplicity
8.95	s
8.50	d, $J = 4.8$ Hz
7.80	d, $J = 8.5$ Hz
7.20	d, $J = 8.5$ Hz
4.10	s

Note: The predicted chemical shifts are based on analogous structures and may vary slightly.

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight and fragmentation pattern of the compound.

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

- Chromatographic System: A high-performance liquid chromatograph coupled to a mass spectrometer.
- Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 μ m).
- Mobile Phase:
 - A: 0.1% Formic acid in Water
 - B: 0.1% Formic acid in Acetonitrile
- Gradient: Start with 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 1 μ L.
- Mass Spectrometer: Electrospray Ionization (ESI) in positive ion mode.
- Scan Range: m/z 100-500.

Expected Mass Spectrometry Data

Ion	Calculated m/z	Observed m/z
$[M+H]^+$ ($C_9H_8BrN_2O$) ⁺	238.9815	~238.98
$[M+Na]^+$ ($C_9H_7BrN_2NaO$) ⁺	260.9634	~260.96

The isotopic pattern for bromine (^{79}Br and ^{81}Br in an approximate 1:1 ratio) should be clearly visible in the mass spectrum, with two major peaks separated by 2 Da.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of **8-Bromo-5-methoxy-1,6-naphthyridine**.

Experimental Protocol: Reverse-Phase HPLC

- Chromatographic System: A standard HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 μ m).
- Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Injection Volume: 10 μ L.
- Column Temperature: 25 $^{\circ}$ C.
- Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.1 mg/mL.

Data Presentation

Parameter	Result
Retention Time (tR)	~ 4.5 min (typical)
Purity (by area %)	> 98%

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen, confirming the empirical formula.

Experimental Protocol: CHN Analysis

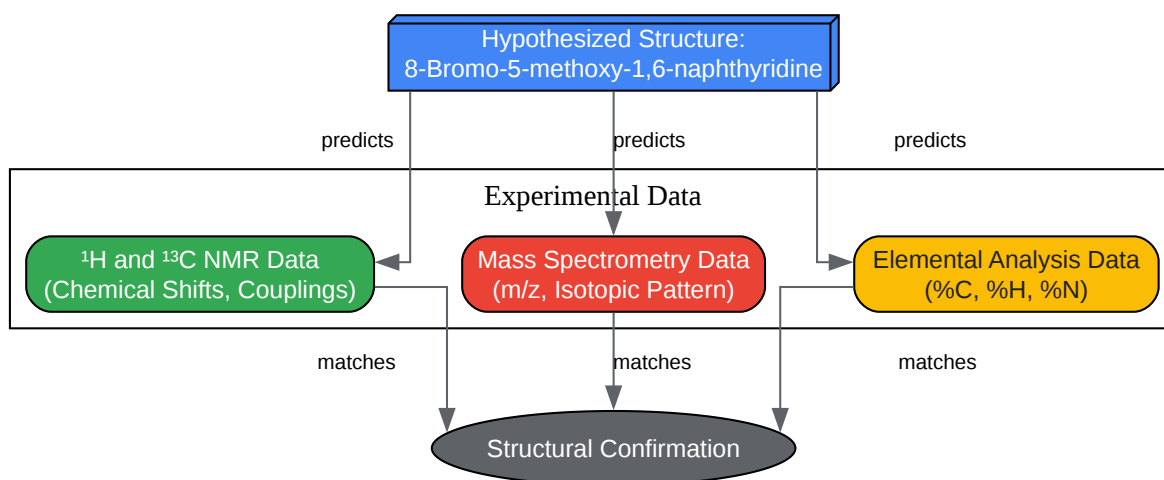
- Instrument: A CHN elemental analyzer.
- Sample Preparation: Accurately weigh 2-3 mg of the dried sample into a tin capsule.
- Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified.

Theoretical vs. Experimental Data

Element	Theoretical %	Experimental % (Typical)
Carbon (C)	45.21	45.15 ± 0.3
Hydrogen (H)	2.95	2.98 ± 0.3
Nitrogen (N)	11.72	11.68 ± 0.3

Logical Diagram for Structural Confirmation

The following diagram illustrates the logical process of confirming the structure of **8-Bromo-5-methoxy-1,6-naphthyridine** using the described analytical techniques.



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Caption: Logical flow for the structural confirmation of the target compound.

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